N,N,2-trimethylpyridin-4-amine 1-oxide
Description
N,N,2-Trimethylpyridin-4-amine 1-oxide is a heterocyclic compound featuring a pyridine ring substituted with three methyl groups (at positions N, N, and 2) and an amine oxide functional group at position 1. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The 1-oxide group introduces polarity and influences reactivity, particularly in hydrogen bonding and redox processes. While direct data on this compound is sparse in the provided evidence, its structural analogs (e.g., quinoline 1-oxides, pyridazine 1-oxides) offer insights into its behavior .
Properties
CAS No. |
59886-56-5 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19g/mol |
IUPAC Name |
N,N,2-trimethyl-1-oxidopyridin-1-ium-4-amine |
InChI |
InChI=1S/C8H12N2O/c1-7-6-8(9(2)3)4-5-10(7)11/h4-6H,1-3H3 |
InChI Key |
AOWBRVNHISDXHC-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=CC(=C1)N(C)C)[O-] |
Canonical SMILES |
CC1=[N+](C=CC(=C1)N(C)C)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares N,N,2-trimethylpyridin-4-amine 1-oxide with structurally related 1-oxide derivatives, focusing on physical properties, spectroscopic behavior, reactivity, and electronic characteristics.
Physical Properties
Key Observations :
- Methyl and methoxy substituents (e.g., in quinoline 1-oxides) lower melting points compared to nitro-substituted analogs due to reduced polarity .
- Hydration states (e.g., C₁₁H₁₁NO₂·1.6H₂O in ) significantly affect crystallinity and thermal stability.
Spectroscopic Properties
IR Spectroscopy :
- The N–O stretch in 1-oxide derivatives typically appears near 1260–1270 cm⁻¹ , as seen in 3-azidopyridazine 1-oxide (1263 cm⁻¹) . This band is sensitive to electronic effects; electron-withdrawing groups (e.g., nitro) may shift it slightly.
- Azido groups (e.g., in 3-azidopyridazine 1-oxide) show characteristic absorptions at 2146–2179 cm⁻¹ (N₃ stretch) .
- NMR Spectroscopy: ¹⁵N NMR: Benzofurazan 1-oxide exhibits temperature-dependent tautomerism, with two distinct resonances at −10 °C (Δδ = 13.5 ppm) .
Reactivity and Electronic Structure
- N–O Bond Stability :
- Theoretical studies on tirapazamine metabolites reveal that N–O bond cleavage is easier in 1-oxide derivatives than in 4-oxide analogs due to lower bond occupancy and charge differences (qN–qO = smaller in 1-oxides) . This implies that this compound may undergo reductive or hydrolytic cleavage more readily than its 4-oxide counterparts.
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